molecular formula C10H8BrN3O B13684560 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol

2-(6-Amino-5-bromo-pyridazin-3-yl)phenol

Cat. No.: B13684560
M. Wt: 266.09 g/mol
InChI Key: QPJUOBUGXXPHPU-UHFFFAOYSA-N
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Description

2-(6-Amino-5-bromo-pyridazin-3-yl)phenol is a chemical compound with the molecular formula C10H8BrN3O and a molecular weight of 266.09 g/mol . This compound is characterized by the presence of a phenol group attached to a pyridazine ring, which is further substituted with an amino group and a bromine atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol typically involves the reaction of 2-bromo-5-nitropyridazine with phenol under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-Amino-5-bromo-pyridazin-3-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Amino-5-bromo-pyridazin-3-yl)phenol is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Amino-5-bromo-pyridazin-3-yl)phenol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of bromodomains, which are involved in the regulation of gene expression . This inhibition can affect various biological processes, including cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Amino-5-chloro-pyridazin-3-yl)phenol
  • 2-(6-Amino-5-fluoro-pyridazin-3-yl)phenol
  • 2-(6-Amino-5-iodo-pyridazin-3-yl)phenol

Uniqueness

2-(6-Amino-5-bromo-pyridazin-3-yl)phenol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

2-(6-amino-5-bromopyridazin-3-yl)phenol

InChI

InChI=1S/C10H8BrN3O/c11-7-5-8(13-14-10(7)12)6-3-1-2-4-9(6)15/h1-5,15H,(H2,12,14)

InChI Key

QPJUOBUGXXPHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C(=C2)Br)N)O

Origin of Product

United States

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